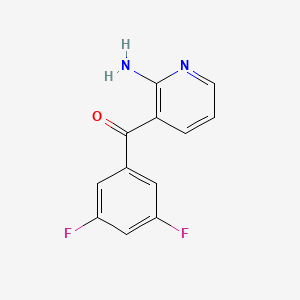

3-(3,5-Difluorobenzoyl)pyridin-2-amine

Description

Properties

IUPAC Name |

(2-aminopyridin-3-yl)-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O/c13-8-4-7(5-9(14)6-8)11(17)10-2-1-3-16-12(10)15/h1-6H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMGBKKHGAPVIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 3,5-Difluorobenzoyl Pyridine Scaffold: A Privileged Motif in Kinase Inhibitor Design

Topic: 3,5-Difluorobenzoyl Pyridine Scaffold for Kinase Inhibitor Design Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.

Executive Summary: The Structural Logic

In the landscape of Type I and Type II kinase inhibitors, the 3,5-difluorobenzoyl pyridine scaffold represents a highly optimized pharmacophore. It is not merely a random chemical connectivity but a rational design element that addresses three critical challenges in small-molecule drug discovery: metabolic stability , hydrophobic pocket occupancy , and hinge-region binding fidelity .

This guide deconstructs the scaffold into its functional components, explaining the "why" behind the "what." We focus on the synergy between the electron-deficient 3,5-difluorophenyl ring and the pyridine hinge-binder, linked typically via an amide or urea bridge, to target the ATP-binding site and the adjacent allosteric pockets (e.g., the DFG-out pocket).

Pharmacophore Deconstruction & Mechanistic Insight

The scaffold functions through a tripartite mechanism. Each domain plays a specific role in thermodynamic binding affinity and kinetic residence time.

The Pyridine Core (The Hinge Binder)

The pyridine ring serves as the anchor. In the ATP-binding pocket, the nitrogen atom of the pyridine (or aminopyridine) acts as a hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP.

-

Interaction: Forms H-bonds with the backbone amide/carbonyl of the "hinge" region (e.g., Glu, Met, or Leu residues depending on the kinase).

-

Vector Control: The rigidity of the aromatic ring directs substituents toward the solvent front or the gatekeeper residue.

The 3,5-Difluorobenzoyl Moiety (The "Warhead" or Pocket Filler)

This is the critical differentiator. The choice of a 3,5-difluoro substitution pattern on the benzoyl (phenyl-carbonyl) group is driven by bioisosteric and metabolic principles.

-

Metabolic Blockade: The C3 and C5 positions on a phenyl ring are primary sites for Cytochrome P450-mediated oxidative metabolism. Fluorine substitution blocks these "soft spots," significantly increasing the metabolic half-life (

) of the molecule. -

Electronic Modulation: Fluorine is highly electronegative. It pulls electron density from the aromatic ring, increasing the acidity of any attached amide protons (making them better H-bond donors) and engaging in specific multipolar interactions with protein carbonyls or orthogonal aromatic rings (pi-stacking).

-

Lipophilicity w/o Steric Penalty: Unlike chlorine or methyl groups, fluorine increases lipophilicity (LogP) to improve membrane permeability but is small enough (Van der Waals radius ~1.47 Å) to fit into tight hydrophobic pockets (e.g., the allosteric pocket behind the gatekeeper).

The Linker (Amide/Urea)

The connection between the pyridine and the benzoyl group is usually an amide (

-

Type II Inhibition: In DFG-out inhibitors (e.g., VEGFR, p38, RAF), this linker forms crucial H-bonds with the conserved Glutamate (

C-helix) and Aspartate (DFG motif), locking the kinase in an inactive conformation.

Pharmacophore Visualization

The following diagram illustrates the interaction logic of this scaffold within a generic kinase pocket.

Caption: Pharmacophore map showing the tripartite interaction of the scaffold with kinase domains.

Synthetic Methodology: Self-Validating Protocol

To ensure scientific integrity, the synthesis of this scaffold must be modular. The following protocol utilizes a convergent approach, allowing for late-stage diversification of the pyridine core or the benzoyl tail.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond.

-

Fragment A: Aminopyridine derivative (Nucleophile).

-

Fragment B: 3,5-Difluorobenzoyl chloride or 3,5-Difluorobenzoic acid (Electrophile).

Step-by-Step Protocol (Amide Coupling)

Reagents:

-

3,5-Difluorobenzoic acid (CAS: 455-40-3)[1]

-

Substituted 3-aminopyridine or 4-aminopyridine

-

Coupling Agent: HATU or T3P (Propylphosphonic anhydride)

-

Base: DIPEA (Diisopropylethylamine)

-

Solvent: DMF or DCM

Procedure:

-

Activation: Dissolve 3,5-difluorobenzoic acid (1.0 eq) in dry DMF under

atmosphere. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to form the activated ester.-

Why: Pre-activation prevents side reactions and ensures complete consumption of the acid.

-

-

Coupling: Add the aminopyridine (1.0 eq) to the reaction mixture.

-

Reaction: Stir at RT for 4-12 hours. Monitor via LC-MS.

-

Validation: Look for the mass shift corresponding to the loss of water (

).

-

-

Workup: Dilute with EtOAc, wash with saturated

(removes unreacted acid) and brine. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Alternative (Acid Chloride Method): For sterically hindered amines, convert the acid to acid chloride using oxalyl chloride/DMF(cat) in DCM, then react with the amine and pyridine/TEA. This is more aggressive but higher yielding for unreactive anilines.

Data Summary: Substituent Effects (SAR)

The following table summarizes the impact of the 3,5-difluoro motif compared to other common substitutions based on general kinase SAR data (e.g., p38, VEGFR).

| Substitution Pattern | Metabolic Stability | Lipophilicity (LogP) | Electronic Effect (Sigma) | Kinase Potency Trend |

| Unsubstituted (Phenyl) | Low (Oxidation prone) | Baseline | Neutral | Baseline |

| 4-Fluoro | Moderate | +0.14 | Weak Electron W/D | Improved |

| 3,5-Difluoro | High (Blocks C3,C5) | +0.28 | Strong Electron W/D | High (Optimal) |

| 3,5-Dichloro | High | +1.42 (Too High) | Strong Electron W/D | Lower (Steric Clash) |

| 3-Methoxy | Low (Demethylation) | +0.10 | Electron Donating | Variable |

Key Applications & Signaling Pathways[2][3]

This scaffold is particularly prevalent in inhibitors targeting the MAPK (Mitogen-Activated Protein Kinase) and Angiogenesis (VEGFR/Tie-2) pathways.

p38 MAPK Inhibition

In p38 inhibitors, the pyridine nitrogen binds to the hinge (Met109), while the 3,5-difluorophenyl group occupies the hydrophobic pocket created by the "Thr-Gly-Tyr" gatekeeper region. This prevents the phosphorylation of downstream effectors like MAPKAPK2.

Pathway Visualization (MAPK/ERK)

The diagram below illustrates where an inhibitor utilizing this scaffold would intervene in the proliferation signaling cascade.

Caption: Intervention point of the inhibitor within the MAPK signaling cascade.

References

-

Revesz, L., et al. (2002).[2] SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Burger, M. T., et al. (2015).[3] Identification of PIM447: A Potent and Selective PIM 1, 2, and 3 Kinase Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Hodous, B. L., et al. (2007). Evolution of a highly selective and potent 2-(pyridin-2-yl)-1,3,5-triazine Tie-2 kinase inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

- Meanwell, N. A. (2018). Fluorine in Drug Design and Discovery. In Fluorine in Medicinal Chemistry and Chemical Biology. (Contextual grounding on metabolic stability of 3,5-difluoro motifs).

Sources

A Technical Guide to the Metabolic Stability of 3,5-Difluorophenyl Pharmacophores for Drug Discovery Professionals

Executive Summary: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, aimed at enhancing pharmacological properties such as potency, selectivity, and bioavailability.[1] Among the various fluorination patterns, the 3,5-difluorophenyl moiety has emerged as a particularly effective pharmacophore for improving metabolic stability. This guide provides an in-depth analysis of the underlying mechanisms by which this motif imparts resistance to metabolism, details the rigorous experimental protocols required for its evaluation, and offers field-proven insights into data interpretation and strategic application for researchers, chemists, and drug development scientists.

The Strategic Imperative of the 3,5-Difluorophenyl Moiety

The introduction of fluorine into a molecule is rarely a trivial decision; it is a calculated strategy to overcome specific liabilities, most notably rapid metabolic clearance.[2] Many promising drug candidates fail because they are metabolized too quickly by the body's enzymatic machinery, primarily the Cytochrome P450 (CYP) superfamily of enzymes located in the liver.[3][4] This leads to poor bioavailability and a short duration of action.

The 3,5-difluorophenyl group addresses this challenge through two primary physical organic principles:

-

Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy of ~126 kcal/mol for Ph-F) than a corresponding carbon-hydrogen (C-H) bond (~113 kcal/mol for Ph-H).[5] Since the rate-limiting step in many CYP-mediated reactions involves C-H bond cleavage, replacing a metabolically labile hydrogen with a fluorine atom effectively "shields" that position from oxidative attack.[6][7] This is often referred to as "blocking metabolic hotspots."[8]

-

Electronic Deactivation: The two fluorine atoms at the meta positions exert a powerful inductive electron-withdrawing effect on the aromatic ring. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the phenyl ring.[5] CYP-mediated aromatic hydroxylation is an electrophilic process; a ring with lower electron density is inherently less reactive and thus a poorer substrate for these enzymes.[5][9] This electronic deactivation makes the entire ring more resistant to oxidation.

The strategic placement of fluorine can therefore profoundly influence a drug molecule's metabolic profile, often transforming a compound with poor pharmacokinetics into a viable clinical candidate.[5][10]

Mechanistic Insights into Metabolic Pathways

Understanding how 3,5-difluorophenyl-containing compounds are metabolized is critical for predicting their fate in vivo and troubleshooting potential liabilities.

Phase I Metabolism: Navigating the Cytochrome P450 Gauntlet

The vast majority of oxidative metabolism of xenobiotics is performed by CYP enzymes.[11] For aromatic rings, the most common reaction is hydroxylation. The 3,5-difluoro substitution pattern is designed to thwart this process.

Caption: Logical flow of metabolic deactivation by 3,5-difluoro substitution.

While highly effective, this shielding is not absolute. If the compound has other potential sites of metabolism, blocking the phenyl ring can lead to "metabolic switching," where enzymes attack a different, previously less-favored position on the molecule.[7]

The Risk of Bioactivation and Oxidative Defluorination

Although the C-F bond is robust, it is not inert. Under certain enzymatic conditions, oxidative defluorination can occur, which poses a significant risk.[12] This process can lead to the formation of electrophilically reactive metabolites, such as quinones or quinone-imines.[7][12][13]

These reactive species can covalently bind to cellular macromolecules, including the CYP enzymes that created them.[13] This can lead to mechanism-based inactivation or time-dependent inhibition (TDI) of the enzyme, a serious liability in drug development that can cause unpredictable drug-drug interactions and toxicity.[7]

Caption: Potential bioactivation pathway via oxidative defluorination.

Phase II Bioconjugation

Should Phase I oxidation occur, the resulting hydroxylated metabolites are typically substrates for Phase II enzymes.[5] These enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), conjugate the metabolite with polar molecules (glucuronic acid, sulfate), increasing water solubility and facilitating excretion from the body.[5][14]

Experimental Assessment of Metabolic Stability

Empirical data is non-negotiable. The metabolic stability of any new chemical entity must be determined through rigorous in vitro assays. The two most fundamental and widely used systems are liver microsomes and hepatocytes.[15][16]

Protocol: Human Liver Microsomal (HLM) Stability Assay

This assay is the workhorse of early drug discovery for assessing Phase I metabolism due to its high-throughput capability and relatively low cost.[17] Microsomes are subcellular vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of CYP enzymes.[17][18]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound due to Phase I enzymatic activity.[17]

Methodology:

-

Preparation: Thaw a vial of pooled human liver microsomes (e.g., from BioIVT) at 37°C.[19] Dilute the microsomes to a final working protein concentration (typically 0.5-1.0 mg/mL) in a pre-warmed potassium phosphate buffer (pH 7.4).[7][19]

-

Compound Addition: Add the 3,5-difluorophenyl test compound to the microsomal suspension. The final substrate concentration is typically low (e.g., 1 µM) to approximate linear enzyme kinetics.

-

Pre-incubation: Pre-incubate the compound-microsome mixture for 5-10 minutes at 37°C to allow for temperature equilibration.[7]

-

Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[7][20] Causality: CYP enzymes require NADPH as a cofactor for their catalytic cycle. A regenerating system (e.g., G6P, G6PDH) ensures its continuous supply.

-

Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[20]

-

Quenching: Immediately terminate the reaction by adding the aliquot to a multiple volume of cold acetonitrile containing an internal standard (IS).[17][20] Causality: The cold organic solvent precipitates the proteins (enzymes), instantly stopping the reaction, while the IS is crucial for accurate quantification during LC-MS/MS analysis.

-

Analysis: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis by LC-MS/MS to measure the remaining concentration of the parent compound relative to the internal standard.[20]

-

Data Analysis: Plot the natural logarithm of the percent parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½), which is then used to determine the intrinsic clearance (CLint) in µL/min/mg protein.[17][20]

Caption: Standard workflow for a Human Liver Microsomal (HLM) stability assay.

Protocol: Cryopreserved Hepatocyte Stability Assay

This assay provides a more holistic and physiologically relevant assessment of metabolic stability.[18] Intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporters, offering a closer mimic to the in vivo liver environment.[21][22][23]

Objective: To determine the overall hepatic intrinsic clearance of a test compound, accounting for both Phase I and Phase II metabolism, and to enable prediction of in vivo hepatic blood clearance.[14][15]

Methodology:

-

Cell Preparation: Rapidly thaw cryopreserved primary hepatocytes (human or other species) and dilute them in a pre-warmed, specialized incubation medium. Perform a cell count and viability assessment (e.g., via Trypan Blue exclusion) to ensure cell health.[14][23]

-

Plating: Plate the hepatocyte suspension in a non-coated culture plate at a specific density (e.g., 0.5-1.0 million viable cells/mL).[14][24]

-

Compound Addition: Add the test compound (typically at 1 µM) to the hepatocyte suspension.[22]

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂, often with gentle shaking to keep the cells in suspension.[14][24]

-

Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots from the incubation wells.[14][21]

-

Quenching: Terminate the reactions as described for the HLM assay, using cold acetonitrile with an internal standard.[24][25]

-

Analysis: Process and analyze the samples via LC-MS/MS to monitor the disappearance of the parent compound.[25]

-

Data Analysis: Calculate t½ and CLint as with the HLM assay. These in vitro CLint values can then be scaled using species-specific physiological parameters (e.g., hepatocellularity, liver blood flow) to predict the in vivo hepatic clearance (CLh).[14][22]

Caption: Standard workflow for a cryopreserved hepatocyte stability assay.

Data Interpretation and Strategic Application

The data generated from these assays guide the iterative process of drug design. A successful 3,5-difluorophenyl substitution strategy will manifest as a clear increase in metabolic stability.

Comparative Data Analysis

Summarizing results in a clear, tabular format is essential for making informed decisions in a lead optimization program.

| Compound ID | Structure Modification | HLM t½ (min) | HLM CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) |

| LEAD-001 | Unsubstituted Phenyl | 8 | 86.6 | 12 | 57.8 |

| LEAD-002 | 4-Fluorophenyl | 25 | 27.7 | 35 | 19.8 |

| LEAD-003 | 3,5-Difluorophenyl | > 120 | < 5.8 (stable) | > 180 | < 3.9 (stable) |

This is illustrative data and actual results will vary based on the molecular scaffold.

Interpretation:

-

LEAD-001 shows rapid clearance in both systems, indicating it is a labile compound and a poor candidate for progression.

-

LEAD-002 , with a single fluorine at a likely metabolic hotspot (the para-position), shows a marked improvement in stability.[8]

-

LEAD-003 , incorporating the 3,5-difluorophenyl motif, demonstrates exceptional stability in both HLM and hepatocytes, indicating that the primary metabolic liability on the ring has been successfully addressed. This compound would be prioritized for further in vivo pharmacokinetic studies.

Troubleshooting Common Scenarios

-

High Clearance Persists: If a 3,5-difluorophenyl analog still shows high clearance, it strongly suggests metabolic switching.[7] The next step is metabolite identification (MetID) studies to pinpoint the new metabolic soft spot on a different part of the molecule.

-

Discrepancy Between HLM and Hepatocytes: If a compound is stable in HLM but labile in hepatocytes, this often points towards metabolism by Phase II enzymes (e.g., UGTs) or non-CYP enzymes present in the intact cells but not in microsomes.

-

Time-Dependent Inhibition is Observed: If TDI is detected, it may be due to the bioactivation pathway described earlier.[7] Structural modifications distal to the fluorinated ring may be necessary to alter enzyme binding or prevent the formation of the reactive intermediate.

Conclusion

The 3,5-difluorophenyl pharmacophore is a powerful and validated tool in the medicinal chemist's arsenal for enhancing metabolic stability. Its efficacy is rooted in the fundamental principles of C-F bond strength and electronic deactivation of the aromatic ring to prevent CYP-mediated oxidation. However, its implementation must be guided by rigorous, quantitative in vitro assessment using well-validated protocols in both microsomal and hepatocyte systems. A thorough understanding of the potential for metabolic switching and bioactivation is critical for interpreting these results and successfully designing drug candidates with optimized pharmacokinetic profiles for clinical success.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry: Successes, Failures, and Future Scenarios. Annual Review of Biochemistry, 76, 571-604. Available at: [Link]

-

Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved February 26, 2026, from [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved February 26, 2026, from [Link]

-

Gao, Y., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Acta Pharmaceutica Sinica B, 13(6), 2249-2273. Available at: [Link]

-

Stepan, A. F., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Omega, 6(48), 32607-32617. Available at: [Link]

-

Prakash, C., & O'Donnell, M. (2012). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 12(1), 1-3. Available at: [Link]

-

Bienta. (n.d.). Hepatocyte Stability (mouse, rat). Retrieved February 26, 2026, from [Link]

-

BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved February 26, 2026, from [Link]

-

Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved February 26, 2026, from [Link]

-

Evotec (Cyprotex). (n.d.). Hepatocyte Stability. Retrieved February 26, 2026, from [Link]

-

Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved February 26, 2026, from [Link]

-

Obach, R. S., et al. (2020). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(7), 784-795. Available at: [Link]

-

BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved February 26, 2026, from [Link]

-

Chem-Impex. (n.d.). 3,5-Difluorophenylacetic acid. Retrieved February 26, 2026, from [Link]

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved February 26, 2026, from [Link]

-

Shaik, S., et al. (2016). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Chemistry - A European Journal, 22(34), 11954-11966. Available at: [Link]

-

BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved February 26, 2026, from [Link]

-

den Besten, C., et al. (1993). Occurrence of the NIH Shift upon the Cytochrome P450-Catalyzed in Vivo and in Vitro Aromatic Ring Hydroxylation of Fluorobenzenes. Chemical Research in Toxicology, 6(5), 658-664. Available at: [Link]

-

Sygnature Discovery. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Retrieved February 26, 2026, from [Link]

-

Shen, T. Y. (1983). Chemical and Pharmacological Properties of Diflunisal. Pharmacotherapy, 3(2 Pt 2), 3S-8S. Available at: [Link]

-

Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges (pp. 173-197). Royal Society of Chemistry. Available at: [Link]

-

Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. In An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved February 26, 2026, from [Link]

-

Burka, L. T., et al. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Biochemical Pharmacology, 31(10), 1911-1916. Available at: [Link]

-

Stepan, A. F., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Preprint. Available at: [Link]

-

Patel, S. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology, 15(3). Available at: [Link]

-

Graham, J., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6387-6419. Available at: [Link]

-

Bylund, J., et al. (2012). Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. Drug Metabolism and Disposition, 40(11), 2164-2172. Available at: [Link]

-

Coe, S., & Shanu-Wilson, J. (2023, May 12). Breaking C-F bonds in drugs – metabolism mediated release of fluorine. Hypha Discovery Blogs. Retrieved February 26, 2026, from [Link]

-

Hughes, T. V. (n.d.). Fluorine in Medicinal Chemistry. Slide Presentation. Available at: [Link]

-

Stepan, A. F., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Published online ahead of print. Available at: [Link]

-

Hughes, Z. E., & Goodman, C. M. (2021). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Journal of Chemical Information and Modeling, 61(3), 1333-1345. Available at: [Link]

-

Hughes, Z. E., & Goodman, C. M. (2021). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Journal of Chemical Information and Modeling, 61(3), 1333-1345. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. longdom.org [longdom.org]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 9. books.rsc.org [books.rsc.org]

- 10. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. nuvisan.com [nuvisan.com]

- 16. bioivt.com [bioivt.com]

- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 18. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 19. researchgate.net [researchgate.net]

- 20. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 21. Hepatocyte Stability (mouse, rat) | Bienta [bienta.net]

- 22. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 25. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

Methodological & Application

Application Note: Optimized Strategies for the Synthesis of 3-Benzoylpyridine via Carbonylative Suzuki-Miyaura Coupling

Executive Summary

The synthesis of diaryl ketones, such as 3-benzoylpyridine , represents a critical transformation in medicinal chemistry, serving as a privileged scaffold for various enzyme inhibitors and receptor antagonists. While traditional Friedel-Crafts acylation fails with electron-deficient heterocycles like pyridine, the Carbonylative Suzuki-Miyaura Coupling offers a robust, modular alternative.

This application note details the optimized protocol for coupling 3-bromopyridine with phenylboronic acid under a carbon monoxide (CO) atmosphere. We prioritize the use of Pd(OAc)₂/Xantphos as the catalytic system to suppress the formation of the biaryl side-product (3-phenylpyridine) and ensure high selectivity for the ketone target.

Mechanistic Insight & Causality

To ensure reproducibility, researchers must understand the competition between the direct coupling cycle (yielding biaryls) and the carbonylative cycle (yielding ketones).

The Selectivity Challenge

The reaction proceeds via the oxidative addition of 3-bromopyridine to Pd(0). At this stage, the complex faces a bifurcation:

-

Path A (Undesired): Immediate transmetallation with phenylboronic acid

Reductive elimination -

Path B (Desired): Coordination and insertion of CO to form an acyl-Pd complex

Transmetallation

The Solution: Ligand Effects

We utilize Xantphos , a bidentate ligand with a large bite angle (~111°).

-

Causality: The wide bite angle destabilizes the square-planar Pd(II) complex, accelerating the reductive elimination step.

-

CO Insertion: Xantphos facilitates the CO insertion step, making it kinetically competitive against direct transmetallation. Monodentate ligands (like PPh₃) often result in mixtures of ketone and biaryl.

Mechanistic Pathway (Visualization)

Figure 1: Catalytic cycle distinguishing the desired Carbonylative pathway (Red/Yellow) from the undesired direct coupling (Grey).

Experimental Protocol: Carbonylative Coupling

Target: 3-Benzoylpyridine Scale: 1.0 mmol (Adaptable to gram scale)

Materials & Reagents

| Reagent | Equiv. | Amount | Role |

| 3-Bromopyridine | 1.0 | 158 mg | Electrophile |

| Phenylboronic Acid | 1.5 | 183 mg | Nucleophile |

| Pd(OAc)₂ | 0.02 | 4.5 mg | Catalyst Precursor |

| Xantphos | 0.03 | 17.4 mg | Ligand |

| Mo(CO)₆ | 1.0 | 264 mg | Solid CO Source* |

| K₂CO₃ | 3.0 | 414 mg | Base |

| Toluene | - | 5.0 mL | Solvent |

| Water | - | 0.5 mL | Co-solvent (activates boronic acid) |

*Note: Molybdenum hexacarbonyl (Mo(CO)₆) is used here as a safer, solid alternative to high-pressure CO gas cylinders. It releases CO in situ upon heating.

Step-by-Step Methodology

Phase 1: Catalyst Pre-complexation (Critical for Activity)

-

In a dry 20 mL vial equipped with a stir bar, add Pd(OAc)₂ (2 mol%) and Xantphos (3 mol%).

-

Add 2.0 mL of anhydrous Toluene .

-

Stir at Room Temperature (RT) for 10 minutes under Nitrogen/Argon.

-

Observation: The solution should turn from orange to a clear yellow, indicating ligation.

-

Phase 2: Reaction Assembly 4. To the catalyst solution, add 3-Bromopyridine (1.0 equiv), Phenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv). 5. Add Mo(CO)₆ (1.0 equiv) last.

- Safety: Mo(CO)₆ is toxic. Handle in a fume hood.

- Add the remaining Toluene (3.0 mL) and Water (0.5 mL).

- Seal the vial immediately with a crimp cap (Teflon-lined septum).

Phase 3: Reaction & Work-up 8. Heat the block to 90°C . Stir vigorously (800 rpm).

- Time: 12–16 hours.

- Pressure Warning: CO gas is generated.[1][2] Ensure the vessel is rated for mild pressure (2-5 bar) or use a balloon if Mo(CO)₆ is not available.

- Stop Point: Check TLC (20% EtOAc in Hexanes).

- Rf Values: 3-Bromopyridine (~0.5), 3-Benzoylpyridine (~0.3, UV active).

- Cool to RT. Carefully vent the vial in the hood to release excess CO.

- Filter the mixture through a pad of Celite to remove Mo residues and Pd black. Wash with EtOAc.

- Concentrate and purify via Flash Chromatography (Gradient: 0

Experimental Workflow (Visualization)

Figure 2: Operational workflow for the Mo(CO)₆ mediated synthesis.

Alternative Strategy: Acylative Suzuki (Acid Chloride)

If Nicotinoyl Chloride is available, a direct coupling (non-carbonylative) can be performed. This avoids CO handling but requires strict anhydrous conditions to prevent hydrolysis of the acid chloride.

-

Substrates: Nicotinoyl chloride hydrochloride + Phenylboronic acid.

-

Conditions: PdCl₂(PPh₃)₂ (3 mol%), Na₂CO₃ (anhydrous), Toluene, 100°C.

-

Pros: No CO gas required.

-

Cons: Acid chlorides are moisture sensitive; lower functional group tolerance compared to bromides.

Troubleshooting & Critical Quality Attributes (CQA)

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Reaction | Catalyst Poisoning | Pyridine nitrogen can coordinate Pd. Increase Temp to 100°C or increase catalyst loading to 5 mol%. |

| Biaryl Formation (3-Phenylpyridine) | CO Starvation | Rate of CO insertion is too slow. Ensure Mo(CO)₆ is fresh or switch to CO balloon (1 atm). |

| Black Precipitate Early | Pd Aggregation | Inefficient ligand binding. Ensure "Phase 1" (Pre-complexation) is done for full 10 mins. |

| Incomplete Conversion | Boronic Acid Protodeboronation | Water content too high. Reduce water ratio or add excess Boronic Acid (2.0 equiv). |

References

-

Wu, X. F., Neumann, H., & Beller, M. (2011). Palladium-catalyzed carbonylative coupling reactions between Ar-X and Ar-B(OH)2. Chemical Society Reviews.

-

Brummond, K. M., et al. (2014). Carbonylative Suzuki–Miyaura Reaction of Aryl Bromides using Mo(CO)6. Organic Letters.

-

Goossen, L. J., & Paetzold, J. (2002). Pd-catalyzed synthesis of ketones from acyl chlorides and boronic acids. Angewandte Chemie International Edition.

-

Ishiyama, T., & Miyaura, N. (2000). Mechanism of the Suzuki-Miyaura Cross-Coupling. Journal of Organometallic Chemistry.

Sources

Application Note & Protocol: Solvent Selection for 3-(3,5-Difluorobenzoyl)pyridin-2-amine

Abstract

This document provides a comprehensive guide for the rational selection of solvents for 3-(3,5-Difluorobenzoyl)pyridin-2-amine, a compound of interest in pharmaceutical research and development. The selection of an appropriate solvent is critical for a wide range of applications, including chemical synthesis, purification, analytical characterization, and formulation development. This guide combines a theoretical analysis of the molecule's structural attributes with detailed, practical protocols for both qualitative screening and quantitative solubility determination. The methodologies are designed to be robust and reproducible, providing researchers with the necessary tools to make informed decisions that ensure experimental success and data integrity.

Molecular Profile & Solubility Predictions

A thorough understanding of the molecular structure of 3-(3,5-Difluorobenzoyl)pyridin-2-amine is the foundation for predicting its solubility behavior.

Chemical Structure:

-

IUPAC Name: (2-amino-3-pyridinyl)-(3,5-difluorophenyl)methanone[1][2]

-

Molecular Weight: 234.21 g/mol [2]

Structural Analysis for Solubility Prediction:

The solubility of a compound is governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" is a useful heuristic. Let's dissect the key functional groups of the target molecule:

-

Pyridin-2-amine Moiety: This portion of the molecule is polar and capable of acting as both a hydrogen bond donor (via the -NH₂ group) and a hydrogen bond acceptor (via the pyridine nitrogen). This suggests likely solubility in protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).[3][4] The 2-aminopyridine core is a common motif in compounds designed for biological activity, where such interactions are crucial.[5]

-

3,5-Difluorobenzoyl Group: The benzoyl group introduces a rigid, aromatic character. The two fluorine atoms significantly increase the polarity of this ring system and can participate in weaker hydrogen bonding. However, the overall phenyl ring remains largely non-polar or hydrophobic.

-

Ketone Linker: The carbonyl group (C=O) is a strong hydrogen bond acceptor, further contributing to the molecule's affinity for polar solvents.

Predicted Solubility Profile:

Based on this analysis, 3-(3,5-Difluorobenzoyl)pyridin-2-amine is a polar molecule with a predicted XlogP of 2.6[1], indicating a balance between hydrophilic and lipophilic character.

-

High Solubility Expected In: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) should be effective due to their ability to accept hydrogen bonds and engage in dipole-dipole interactions.

-

Moderate Solubility Expected In: Polar protic solvents like methanol, ethanol, and isopropanol. While the molecule can hydrogen bond, the bulky aromatic groups may limit extensive solvation.

-

Low Solubility Expected In: Non-polar solvents such as hexanes, heptane, and toluene, as they cannot effectively solvate the polar amine and ketone functionalities.

-

Variable Aqueous Solubility: Solubility in water is expected to be low but may be significantly influenced by pH. Protonation of the basic pyridine nitrogen or amino group under acidic conditions would form a salt, likely increasing aqueous solubility.

Experimental Protocol: Qualitative Solvent Screening

This protocol provides a rapid and material-efficient method to identify a range of potentially suitable solvents for further quantitative analysis or for immediate use in applications like crystallization.[6]

Objective: To visually assess the solubility of the target compound in a diverse set of solvents at room temperature and elevated temperature.

Materials:

-

3-(3,5-Difluorobenzoyl)pyridin-2-amine

-

Small vials (e.g., 2 mL glass vials) with caps

-

Analytical balance

-

Vortex mixer

-

Hot plate or heating block

-

A selection of solvents covering a range of polarities (see Table 1).

Procedure:

-

Preparation: Accurately weigh approximately 5 mg of 3-(3,5-Difluorobenzoyl)pyridin-2-amine into each labeled vial.

-

Solvent Addition: Add 0.5 mL of a selected solvent to the corresponding vial. This corresponds to a concentration of ~10 mg/mL.

-

Room Temperature Assessment:

-

Cap the vials securely.

-

Vortex each vial vigorously for 1-2 minutes.

-

Visually inspect each vial against a dark background. Classify the solubility as:

-

Freely Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may be hazy.

-

Insoluble: The solid appears unchanged, with no visible signs of dissolution.

-

-

-

Elevated Temperature Assessment (for partially soluble or insoluble samples):

-

Loosen the vial caps slightly to prevent pressure buildup.

-

Place the vials on a heating block set to approximately 60-70°C.

-

Heat for 5-10 minutes, periodically and carefully removing and vortexing the vials.

-

Observe any changes in solubility and record the results.

-

-

Cooling (for samples that dissolved upon heating):

-

Allow the vials that showed complete dissolution at high temperature to cool slowly to room temperature.

-

Observe if recrystallization or precipitation occurs. This is a key step in identifying potential solvents for crystallization.[6]

-

Caption: Data analysis workflow for quantitative solubility determination by HPLC.

Data Presentation & Recommended Solvents

The following tables should be used to organize experimental findings. Table 1 provides reference data for common lab solvents, while Table 2 is a template for recording your experimental results.

Table 1: Properties of Common Laboratory Solvents

| Solvent | Polarity Index | Type | Boiling Point (°C) | Notes |

|---|---|---|---|---|

| Heptane | 0.1 | Non-polar | 98 | Good for non-polar compounds. |

| Toluene | 2.4 | Non-polar | 111 | Aromatic, can dissolve less polar compounds. |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | 40 | Volatile, good general-purpose solvent. |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | 66 | Ether, can form peroxides. |

| Ethyl Acetate (EtOAc) | 4.4 | Polar Aprotic | 77 | Ester, common for chromatography. |

| Isopropanol (IPA) | 5.2 | Polar Protic | 82 | Alcohol, less polar than EtOH. |

| Acetonitrile (ACN) | 5.8 | Polar Aprotic | 82 | Common HPLC mobile phase component. |

| Ethanol (EtOH) | 6.2 | Polar Protic | 78 | Common protic solvent. |

| Methanol (MeOH) | 6.6 | Polar Protic | 65 | Most polar alcohol. |

| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | 153 | High boiling point, strong solvent. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | 189 | Very strong, high boiling point solvent. |

| Water | 10.2 | Polar Protic | 100 | Universal polar solvent. |

Table 2: Experimental Solubility Data for 3-(3,5-Difluorobenzoyl)pyridin-2-amine

| Solvent | RT Solubility (Qualitative) | Heated Solubility (Qualitative) | Quantitative Solubility (mg/mL @ 25°C) | Application Notes |

|---|---|---|---|---|

| e.g., DMSO | Freely Soluble | N/A | >50 (example) | Good for stock solutions, NMR. |

| e.g., Ethanol | Partially Soluble | Freely Soluble | 5.2 (example) | Potential for crystallization. |

| e.g., Toluene | Insoluble | Insoluble | <0.1 (example) | Useful as an anti-solvent. |

| (Populate with your experimental data) | | | | |

Conclusion & Best Practices

The systematic approach detailed in this note—beginning with a theoretical structural analysis and progressing through qualitative screening to precise quantitative measurement—is essential for accurately determining the solubility of 3-(3,5-Difluorobenzoyl)pyridin-2-amine.

Key Recommendations:

-

For stock solutions for biological screening, DMSO is recommended due to its strong solubilizing power for a wide range of compounds. [3]* For purification by crystallization , solvents showing poor solubility at room temperature but good solubility when heated (e.g., ethanol, isopropanol) should be prioritized. [6]* For chromatography (HPLC) , solubility in the mobile phase components (e.g., acetonitrile, methanol, water) is critical. [7]* Always use high-purity solvents to avoid introducing impurities.

-

When handling the compound and solvents, always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE).

By following these protocols and principles, researchers can confidently select the optimal solvent system, ensuring the reliability and success of their subsequent experiments.

References

-

Experimentally Testing Solvents . (2022). Chemistry LibreTexts. [Link]

-

New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide . (2022). PMC. [Link]

-

New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide . Semantic Scholar. [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes . (2025). PharmaGuru. [Link]

-

Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide . (2023). PMC. [Link]

-

Solubility Test, HPLC-UV/VIS Method . Pharmacology Discovery Services. [Link]

-

3,5-Difluorobenzylamine . PubChem. [Link]

-

MultiScreen Solubility Filter Plate . Millipore Corporation. [Link]

-

Comparative Study of UV And HPLC Methods for Estimation of Drug . (2025). ResearchGate. [Link]

-

3,5-Difluoropyridin-2-amine . PubChem. [Link]

-

3-(3,5-difluorobenzoyl)pyridin-2-amine . PubChemLite. [Link]

-

Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study . (2025). MDPI. [Link]

-

2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors . (2025). MDPI. [Link]

-

Chemical Properties of 3,5-Difluorobenzoyl chloride (CAS 129714-97-2) . Cheméo. [Link]

-

n-Benzyl-2-aminopyridine . PubChem. [Link]

-

Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine . International Journal of Chemical, Material and Environmental Research. [Link]

-

Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability . (2009). PubMed. [Link]

Sources

- 1. PubChemLite - 3-(3,5-difluorobenzoyl)pyridin-2-amine (C12H8F2N2O) [pubchemlite.lcsb.uni.lu]

- 2. 3-(3,5-difluorobenzoyl)pyridin-2-amine | 1494822-85-3 [sigmaaldrich.com]

- 3. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pharmaguru.co [pharmaguru.co]

Application Note: High-Efficiency N-Acylation of 2-Amino-3-Benzoylpyridine

The following Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of acylating 2-amino-3-benzoylpyridine , a scaffold structurally predisposed to low nucleophilicity due to intramolecular hydrogen bonding and electron-deficient heterocycle effects.

Abstract & Strategic Context

The 2-amino-3-benzoylpyridine (2-ABP) scaffold is a critical intermediate in the synthesis of fused tricyclic heterocycles (e.g., pyrido[2,3-b]quinolines) and kinase inhibitors (analogous to Nepafenac/Amfenac pathways). However, functionalizing the exocyclic amine is non-trivial.

The Challenge:

-

Electronic Deactivation: The pyridine ring is electron-deficient, and the C3-benzoyl group is a strong electron-withdrawing group (EWG), significantly reducing the electron density at the C2-amine.

-

Conformational Locking: The molecule exhibits strong Intramolecular Hydrogen Bonding (IMHB) between the amine proton and the benzoyl carbonyl oxygen. This "locks" the amine in a planar, non-nucleophilic conformation, requiring energy to break before reaction can occur.

-

Competitive Basicity: The pyridine ring nitrogen (

) competes with the exocyclic amine (

This guide provides a validated protocol to overcome these barriers using nucleophilic catalysis and kinetic control .

Mechanistic Insight & Reaction Logic[1]

To successfully acylate 2-ABP, one must disrupt the IMHB and activate the acylating agent. We utilize a "Base-Catalyzed Nucleophilic Substitution" approach.

Key Mechanistic Factors:

-

The Trap: Reaction at the ring nitrogen (

) is kinetically fast but thermodynamically unstable (forming an N-acylpyridinium salt). -

The Solution: We use a tertiary amine base (Triethylamine or DIPEA) to scavenge HCl, preventing the protonation of

. For sterically demanding acyl chlorides, DMAP (4-Dimethylaminopyridine) is added as a hyper-nucleophilic catalyst to transfer the acyl group to the sluggish

Figure 1: Mechanistic pathway highlighting the disruption of the intramolecular hydrogen bond (IMHB) and the role of activation.

Experimental Protocol

Materials

-

Substrate: 2-Amino-3-benzoylpyridine (1.0 equiv) [CAS: 3810-10-4][1][2]

-

Reagent: Acid Chloride (R-COCl) (1.1 – 1.2 equiv)

-

Base: Triethylamine (TEA) (1.5 equiv)

-

Catalyst: DMAP (0.1 equiv) — Optional, use if R is bulky.

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure

Step 1: Solubilization & Activation

-

In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-amino-3-benzoylpyridine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Note: The solution will likely be yellow.

-

-

Add Triethylamine (1.5 equiv) via syringe.

-

(Optional for bulky groups): Add DMAP (0.1 equiv) in one portion.

-

Cool the mixture to 0°C using an ice/water bath. Cooling is critical to prevent bis-acylation.

Step 2: Acylation 5. Dilute the Acid Chloride (1.1 equiv) in a small volume of DCM. 6. Add the acid chloride solution dropwise over 15–20 minutes.

- Observation: Fuming may occur; ensure good venting. A precipitate (TEA·HCl salts) will form.

- Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

- Stir for 3–6 hours . Monitor by TLC (System: 30% EtOAc in Hexanes).

- Endpoint: Disappearance of the starting amine (

Step 3: Workup & Isolation 9. Quench the reaction by adding saturated NaHCO₃ solution (equal volume). Stir vigorously for 10 minutes to hydrolyze any unreacted acid chloride. 10. Transfer to a separatory funnel. Separate the organic layer. 11. Extract the aqueous layer once with DCM. 12. Critical Wash: Wash the combined organics with 0.1 M HCl (cold).

- Why? This removes unreacted pyridine starting material and DMAP/TEA. The product amide is less basic and will remain in the organic layer.

- Wash with Brine, dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.

Step 4: Purification 14. Recrystallize from Ethanol/Heptane or purify via Flash Column Chromatography (SiO₂, gradient 0→30% EtOAc/Hexanes).

Process Control & Data Analysis

Workflow Diagram

Figure 2: Operational workflow emphasizing the critical acidic wash step for purification.

Expected Analytical Data

| Feature | Unreacted Substrate (2-ABP) | N-Acylated Product |

| TLC (30% EtOAc/Hex) | Lower Rf (~0.3), Fluorescent | Higher Rf (~0.6), UV Active |

| 1H NMR (NH signal) | Broad singlet, ~6.0 - 7.5 ppm | Sharp singlet, 10.5 - 12.0 ppm (Deshielded) |

| IR (Carbonyl) | ~1650 cm⁻¹ (Benzoyl ketone) | Two bands: ~1650 (Ketone) & ~1690 cm⁻¹ (Amide) |

| Solubility | Soluble in DCM, MeOH | Soluble in DCM, often less soluble in MeOH |

Troubleshooting Guide

Issue 1: No Reaction / Low Conversion

-

Cause: Strong IMHB locking the amine or steric bulk of the acyl chloride.

-

Fix: Add 10 mol% DMAP . If still sluggish, switch solvent to Toluene and heat to reflux (110°C). Toluene at high temp helps break the hydrogen bond.

Issue 2: Bis-Acylation (Imide Formation)

-

Cause: Excess acid chloride or high temperatures.

-

Fix: Strictly control temperature at 0°C during addition. Use exactly 1.05 – 1.1 equivalents of RCOCl. If imide forms, treat the crude with K₂CO₃ in MeOH for 30 mins; this selectively cleaves the second acyl group (imide hydrolysis) back to the mono-amide.

Issue 3: Product stuck in aqueous layer

-

Cause: If the R-group contains basic amines, the product may protonate during the HCl wash.

-

Fix: Skip the HCl wash. Use only NaHCO₃ and Brine, then rely on column chromatography for purification.

References

-

Chemical Properties of 2-Amino-3-benzoylpyridine

-

Source: CAS Registry No. 3810-10-4.[1] Physical properties (MP 145-148°C) and solubility profile.

-

Link:

-

-

General Procedure for Deactivated Aminopyridines

- Source: Spanu, P. et al. "An unexpected reaction of pyridine with acetyl chloride..." Tetrahedron (2014). (Provides context on pyridine ring reactivity vs exocyclic amine).

-

Link:

-

Intramolecular Hydrogen Bonding in Benzoyl-Pyridines

-

Nepafenac Intermediate Synthesis (Analogous Chemistry)

- Source: "Process for the preparation of Nepafenac." US Patent 8,278,484. (Demonstrates acylation conditions for the benzene analog 2-amino-3-benzoylbenzene).

-

Link:

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Aminopyridine Acylation

Topic: Optimization and Troubleshooting of

Executive Summary: The "Ambident Nucleophile" Trap

The acylation of 2-aminopyridine is deceptively simple. In theory, it is a standard amide coupling.[1] In practice, it is a frequent point of failure in medicinal chemistry campaigns.[1]

The core issue is competing nucleophilicity . 2-Aminopyridine contains two nucleophilic nitrogen atoms:

-

Ring Nitrogen (N1): Highly basic (

) and kinetically accessible. -

Exocyclic Amine (

): Poorly nucleophilic due to resonance delocalization of its lone pair into the electron-deficient pyridine ring.[2]

The Failure Mode: Standard acylation conditions often favor attack at the Ring Nitrogen, forming an unstable

Diagnostic Workflow

Before altering conditions, diagnose the specific failure mode using the flowchart below.

Visualizing the Failure Pathways

Figure 1: The mechanistic bifurcation. Path A leads to a "false positive" consumption of starting material that reverts upon workup.

Technical Solutions & Protocols

Scenario A: The "Standard" Approach Failed (Acid Chlorides)

Issue: You used Acid Chloride + Et3N/DIPEA in DCM/THF. Yield is <20%. Root Cause: The base was not strong enough to deprotonate the exocyclic amine, or the reaction stopped at the pyridinium salt stage.

Optimized Protocol: The "Pre-Activation" Method This method uses a stronger base to generate the amidine anion, forcing reaction at the exocyclic nitrogen.

-

Setup: Flame-dry a 2-neck flask under Argon/Nitrogen.

-

Deprotonation: Dissolve 2-aminopyridine (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0°C.[3]

-

Base Addition: Add NaH (Sodium Hydride, 60% dispersion) (1.1 equiv) portion-wise.

-

Observation: Gas evolution (

). The solution often turns yellow/orange. -

Wait: Stir at 0°C for 15-30 mins to ensure anion formation.

-

-

Acylation: Add the Acid Chloride (1.1 equiv) dropwise.

-

Completion: Allow to warm to RT. Stir for 1-2 hours.

-

Quench: Carefully quench with sat.

.

Why this works: The

Scenario B: Acid Sensitive / Complex Acids (Coupling Agents)

Issue: You cannot use acid chlorides. EDC/HOBt or HATU reactions show no conversion. Root Cause: The exocyclic amine is too weak for standard activated esters.

Optimized Protocol: The "Catalytic Boost" Standard peptide coupling conditions are insufficient. You must use a nucleophilic catalyst.

| Component | Recommendation | Role |

| Coupling Agent | EDC·HCl (1.5 eq) | Generates the active ester. |

| Catalyst | DMAP (0.5 - 1.0 eq) | CRITICAL. Acts as an acyl-transfer agent. |

| Base | Pyridine (Solvent or 5.0 eq) | Prevents protonation of the catalyst. |

| Solvent | DCM or Pyridine | Pyridine acts as both base and solvent. |

Step-by-Step:

-

Dissolve Carboxylic Acid (1.0 eq) and 2-Aminopyridine (1.0 eq) in dry DCM.

-

Add DMAP (0.5 eq). Note: Standard catalytic amounts (0.1 eq) are often insufficient for this specific substrate.

-

Add EDC·HCl (1.5 eq).

-

Stir at RT overnight.

-

Workup Warning: Wash extensively with 1M HCl (if product is stable) or

solution to remove the excess pyridine/DMAP.

Troubleshooting FAQ

Q1: My TLC shows a new spot, but after column chromatography, I only recovered starting material. What happened? A: You likely isolated the Ring-Acylated intermediate (kinetic product) or a salt. On silica gel (which is slightly acidic) or during slow evaporation, these unstable intermediates hydrolyze or rearrange.[1]

-

Fix: Switch to the NaH protocol (Scenario A) to force exocyclic acylation. Ensure your workup is neutral or slightly basic.

Q2: I see a spot with Mass = [M + Acyl], but the NMR is messy/wrong.

A: This is often Bis-Acylation . The exocyclic nitrogen can react twice, forming an imide (

-

Fix: Use strict stoichiometry (0.95 equiv of Acid Chloride). If bis-acylation persists, use mild hydrolysis (LiOH, THF/H2O) to cleave the more labile second acyl group, leaving the desired mono-amide.[1]

Q3: My starting material is insoluble in THF/DCM. A: 2-Aminopyridines can be polar.

-

Fix: Use DMF as the solvent.[3][4][5] If using the NaH method, DMF is compatible (use caution with exotherms). Alternatively, use BSA (N,O-Bis(trimethylsilyl)acetamide) (2.0 eq) to transiently silylate the amine, rendering it soluble in organic solvents before adding the acyl chloride.[1]

Q4: Can I use Schotten-Baumann conditions (Biphasic Water/DCM)? A: Generally, No . The nucleophilicity of 2-aminopyridine is too low to compete with the hydrolysis of the acid chloride by water/hydroxide in the aqueous phase. Anhydrous conditions are required.[4]

Comparative Data: Base Selection

Effectiveness of bases in the acylation of 2-aminopyridine with Benzoyl Chloride (Model Reaction):

| Base Used | Solvent | Yield (%) | Primary Issue |

| Et3N / DIPEA | DCM | 15-30% | Stalls at pyridinium salt; slow reaction. |

| Pyridine | Pyridine | 45-60% | Better solubility; still some kinetic trapping. |

| NaH (60%) | THF | 85-95% | Irreversible deprotonation drives reaction. |

| DMAP (1.0 eq) | DCM | 70-80% | Acyl-transfer catalysis overcomes poor nucleophilicity. |

References

-

Basicity and Reactivity Analysis

-

Mechanistic Insight (Kinetic vs Thermodynamic)

-

Alternative Coupling Strategies

-

General Amide Synthesis Troubleshooting

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 3. Lab Reporter [fishersci.dk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]

- 13. Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a]pyridines from α-bromoketones and 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Removal of Unreacted 3,5-Difluorobenzoyl Chloride

Case ID: T-35DF-Cl-Removal Status: Active Guide Subject: Post-Reaction Workup & Purification Strategies for Electron-Deficient Acid Chlorides

Executive Summary & Chemical Context

The Challenge: 3,5-Difluorobenzoyl chloride is significantly more reactive than unsubstituted benzoyl chloride due to the electron-withdrawing inductive effect of the two fluorine atoms at the meta positions. This increases the electrophilicity of the carbonyl carbon, making it prone to rapid, exothermic hydrolysis and aggressive reactivity with nucleophiles.

The Objective: To quantitatively remove excess acid chloride without degrading the target molecule (typically an amide or ester), preventing the formation of acidic byproducts (HCl, 3,5-difluorobenzoic acid) that can complicate downstream purification or degrade acid-sensitive scaffolds.

Key Physicochemical Data:

| Property | Value | Implication for Workup |

| Molecular Weight | 176.55 g/mol | N/A |

| Boiling Point | ~80–90 °C (at reduced pressure) | Distillation is rarely viable for trace removal; risk of product decomposition. |

| Hydrolysis Product | 3,5-Difluorobenzoic acid | Solid (MP: 121–123 °C). Must be removed via phase partition. |

| pKa (Acid Form) | 3.52 | Significantly more acidic than benzoic acid (pKa 4.2). Requires pH > 5.5 for full extraction into aqueous phase. |

| Reactivity | High (Lachrymator/Corrosive) | Quenching is exothermic; requires temperature control. |

Decision Matrix: Selecting Your Protocol

Choose the method that best fits your product's stability profile.

Figure 1: Decision tree for selecting the appropriate workup protocol based on product stability.

Detailed Protocols

Method A: Hydrolytic Quench & Biphasic Extraction (Standard)

Best for: Stable amides/esters where the product is lipophilic and not sensitive to mild aqueous base.

The Mechanism: You convert the electrophilic acid chloride into 3,5-difluorobenzoate (anionic), which partitions into the aqueous layer, leaving your product in the organic layer.

Protocol:

-

Cooling: Cool the reaction mixture to 0 °C. The electron-deficient nature of 3,5-difluorobenzoyl chloride causes significant exotherms upon water addition.

-

Quenching: Slowly add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

-

Note: Do not use strong bases (NaOH) initially, as the local high pH can hydrolyze your newly formed ester/amide product.

-

Stoichiometry: Ensure you add enough base to neutralize the HCl generated and deprotonate the 3,5-difluorobenzoic acid (pKa 3.52).

-

-

Agitation: Stir vigorously for 15–30 minutes. This induction period is critical to ensure the immiscible acid chloride droplets fully hydrolyze.

-

Partition: Transfer to a separatory funnel.

-

The Critical Wash (pH Check):

-

Separate the layers.[1]

-

Check the pH of the aqueous layer. It must be > 7 . If acidic, the 3,5-difluorobenzoic acid will remain protonated and stay in your organic layer.

-

Recommendation: Perform a second wash with Sat. NaHCO₃ to guarantee removal.

-

-

Drying: Dry organic layer over MgSO₄, filter, and concentrate.

Method B: Solution-Phase Scavenging (The "DMAPA" Method)

Best for: High-throughput synthesis or acid-sensitive products where aqueous hydrolysis is too harsh or slow.

The Mechanism: Instead of hydrolyzing to an acid, we react the excess chloride with N,N-Dimethyl-1,3-propanediamine (DMAPA) . This forms a highly polar, basic amide byproduct that contains a tertiary amine. This byproduct is easily removed by a mild acidic wash.

Protocol:

-

Calculate Excess: Estimate the amount of unreacted acid chloride (e.g., if you used 1.5 equiv, you have 0.5 equiv left).

-

Add Scavenger: Add DMAPA (1.5 – 2.0 equivalents relative to the excess chloride) to the reaction mixture.

-

Incubate: Stir at room temperature for 15 minutes.

-

Visual Check: The reaction often clarifies as the acid chloride is consumed.

-

-

Workup:

-

Dilute with organic solvent (DCM or EtOAc).

-

Wash with 1M Citric Acid or 0.5M HCl .

-

Chemistry: The tertiary amine on the DMAPA-amide becomes protonated (ammonium salt), forcing the byproduct into the aqueous layer.

-

Your product (neutral) stays in the organic layer.

-

Method C: Solid-Supported Scavenging (Filtration Only)

Best for: Water-sensitive products or when liquid-liquid extraction is difficult (e.g., emulsions).

Protocol:

-

Add PS-Trisamine or PS-N-Methylpiperazine resin (approx. 3 equivalents relative to excess chloride).

-

Stir/Shake for 1–2 hours.

-

Filter the mixture through a fritted funnel or Celite pad.

-

The excess acid chloride is covalently bound to the beads and removed. The filtrate contains pure product.

Troubleshooting Guide & FAQs

| Symptom | Probable Cause | Corrective Action |

| "Acid Spot" on TLC | Incomplete extraction of 3,5-difluorobenzoic acid. | The aqueous layer was likely too acidic (pH < 4). The acid (pKa 3.[2]52) protonated and partitioned back into the organic phase. Wash again with Sat. NaHCO₃. |

| Emulsion Formation | Fluorinated compounds often change surface tension; density matches between layers. | 1. Add Brine (Sat. NaCl) to the aqueous layer to increase density difference.2. Filter the biphasic mixture through a pad of Celite to break physical emulsions. |

| Product Hydrolysis | Quench was too basic or too hot. | 3,5-difluoro substitution activates the product carbonyl too. Switch to Method B (DMAPA) or use a phosphate buffer (pH 7) instead of carbonate for the quench. |

| Lachrymatory Fumes | Unreacted acid chloride escaping. | STOP. The acid chloride is a potent lachrymator. Quench in the hood. Ensure all glassware is rinsed with dilute base before removing from the hood. |

References

-

BenchChem. (2025).[1] Technical Support Center: Post-Synthesis Removal of Excess Chlorinating Agents. BenchChem. Link

-

National Institutes of Health (NIH). (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. PMC. Link

-

Sopachem. (n.d.). Solid-Supported Reagents and Scavengers.[3] Sopachem Application Notes. Link

-

Sigma-Aldrich. (2025). 3,5-Difluorobenzoyl chloride Product Specification & Safety Data Sheet. Merck KGaA. Link

-

Cheméo. (2025).[1] Chemical Properties of 3,5-Difluorobenzoic acid (CAS 455-40-3). Cheméo. Link

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-(3,5-Difluorobenzoyl)pyridin-2-amine

Comparative Analytical Guide: H NMR Profiling of 3-(3,5-Difluorobenzoyl)pyridin-2-amine

Executive Summary & Structural Logic

This compound represents a critical scaffold in kinase inhibitor development (e.g., p38 MAPK or CSF-1R inhibitors). Its analysis is complicated by two factors:

-

The Exocyclic Amine: The 2-amino group is prone to rapid proton exchange and quadrupole broadening, making its detection solvent-dependent.

-

The Difluorophenyl Ring: The 3,5-difluoro substitution pattern creates complex splitting due to large

H-

Structural Breakout[1]

-

Fragment A (Pyridine): A 2,3-disubstituted pyridine ring. Protons at positions 4, 5, and 6 form an AMX spin system.

-

Fragment B (Linker): A ketone carbonyl (deshielding anisotropic effect).

-

Fragment C (Phenyl): A 3,5-difluorophenyl group.[1] Protons at 2, 6 (equivalent) and 4 (distinct).

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the visibility of the diagnostic amine protons.

Comparison: CDCl vs. DMSO- [2]

| Feature | Method A: CDCl | Method B: DMSO- |

| Amine (-NH | Broad / Invisible (4.5 – 6.0 ppm). Rapid exchange with trace water and quadrupole broadening from | Sharp Singlet (7.5 – 8.2 ppm). Strong H-bonding with DMSO sulfoxide oxygen "locks" the protons, slowing exchange. |

| Solubility | Moderate. May require heating, which further broadens exchangeable signals. | Excellent. Dissolves polar aminopyridines instantly. |

| Water Peak | ~1.56 ppm (Usually non-interfering). | ~3.33 ppm (Can obscure aliphatic impurities, but irrelevant for aromatics). |

| Resolution | Good for C-H protons, but chemical shifts are concentration-dependent. | High stability. Shifts are reproducible and concentration-independent. |

Expert Verdict: Method B (DMSO-

Theoretical Spectral Assignment (DMSO- )

The following data represents the predicted chemical shifts and splitting patterns based on substituent additivity rules and empirical data for similar diaryl ketones.

A. The Pyridine Ring (Protons 4, 5, 6)[1]

-

8.30 ppm (dd, 1H, H-6): Most deshielded due to proximity to the ring Nitrogen.

-

Coupling:

Hz,

-

-

7.95 ppm (dd, 1H, H-4): Deshielded by the ortho-carbonyl group (anisotropy).

-

Coupling:

Hz,

-

-

6.75 ppm (dd, 1H, H-5): Shielded by the para-amino group (resonance donation).

-

Coupling:

Hz,

-

B. The Amine

-

7.80 – 8.10 ppm (bs, 2H, -NH

C. The 3,5-Difluorophenyl Ring (Protons 2', 4', 6')

This region is diagnostic.[1] The fluorine atoms (

-

7.55 – 7.65 ppm (m, 1H, H-4'): The proton between the two fluorines.

-

Pattern: Triplet of Triplets (tt).

-

Mechanics: It sees two equivalent F atoms (

Hz) and two equivalent H atoms (

-

-

7.30 – 7.40 ppm (m, 2H, H-2'/H-6'): The protons ortho to the carbonyl.

-

Pattern: Multiplet (often appears as a doublet of doublets).

-

Mechanics: Each sees one ortho-F (

Hz) and one meta-H (

-

Visualization of Logic

Diagram 1: Analytical Workflow & Decision Tree

This workflow ensures data integrity from sample prep to processing.

Caption: Optimized analytical workflow prioritizing DMSO-d6 for amine stabilization.

Diagram 2: The Fluorine Coupling Tree (H-4' Proton)

Understanding the "Triplet of Triplets" pattern is essential to avoid misidentifying the H-4' signal as an impurity.

Caption: Splitting tree for the H-4' proton located between two fluorine atoms.

Experimental Protocol

To replicate the recommended results, follow this self-validating protocol:

-

Preparation: Weigh 5–10 mg of the compound into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-

(99.9% D).-

Note: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves to minimize the water peak at 3.33 ppm.

-

-

Transfer: Filter the solution through a cotton plug into a standard 5mm NMR tube to remove suspended solids (crucial for shimming).

-

Acquisition Parameters (400 MHz or higher):

-

Pulse Angle: 30° or 90°.

-

Relaxation Delay (d1): Set to

seconds. This allows full relaxation of the aromatic protons for accurate integration. -

Number of Scans (ns): 16 or 32 (sufficient for >5mg).

-

Spectral Width: -2 to 14 ppm (to catch broad amide/amine protons).

-

-

Processing:

-

Apply an exponential window function (Line Broadening, LB = 0.3 Hz).

-

Phase correction: Manual phasing is preferred over automatic for the difluorophenyl region.

-

Baseline correction: Polynomial (Bernstein) fit.

-

References

-

Abraham, R. J., et al. (2006). "

H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. -

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for coupling constants and pulse sequences).

-

Reich, H. J. (2024). "Proton NMR Data - Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Chemistry. (Authoritative database for substituent effects).[2]

-

SDBS. (2024). "Spectral Database for Organic Compounds." AIST Japan. (Reference for general aminopyridine and difluorobenzene spectra).

LC-MS fragmentation pattern of (2-amino-3-pyridinyl)(3,5-difluorophenyl)methanone

An In-Depth Guide to the LC-MS/MS Fragmentation of (2-amino-3-pyridinyl)(3,5-difluorophenyl)methanone

Introduction

(2-amino-3-pyridinyl)(3,5-difluorophenyl)methanone is a heterocyclic ketone containing key structural motifs—an aminopyridine ring and a difluorinated phenyl ring—common in medicinal chemistry and materials science. Accurate structural confirmation and sensitive quantification of such molecules are critical in drug development and quality control. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity.

This guide provides a comprehensive analysis of the predicted Collision-Induced Dissociation (CID) fragmentation pattern of (2-amino-3-pyridinyl)(3,5-difluorophenyl)methanone. We will dissect the fragmentation logic, provide a validated experimental protocol for its analysis, and compare the capabilities of LC-MS/MS with alternative analytical methodologies. This document is intended for researchers and analytical scientists requiring a robust method for the characterization of this and structurally related compounds.

Section 1: Predicted Fragmentation Pathway

The fragmentation of an analyte in a tandem mass spectrometer is not random; it is governed by fundamental principles of chemical stability. For (2-amino-3-pyridinyl)(3,5-difluorophenyl)methanone, the fragmentation is predictable and centers on the lability of the bonds adjacent to the central carbonyl group.

Molecular Structure and Ionization

The compound has a monoisotopic mass of 234.0605 Da. The presence of a basic amino group and a pyridine nitrogen makes it highly amenable to protonation. In a typical acidic mobile phase used in reversed-phase chromatography (e.g., containing 0.1% formic acid), the molecule will readily form a pseudomolecular ion, [M+H]⁺, at m/z 235.0683 in an Electrospray Ionization (ESI) source.[1][2] This protonated precursor is the starting point for all subsequent MS/MS fragmentation.

Core Fragmentation Mechanism: Alpha-Cleavage

For ketones, the predominant fragmentation pathway under CID is alpha (α)-cleavage—the scission of the carbon-carbon bond adjacent to the carbonyl.[3][4][5] This process is energetically favored because it leads to the formation of a resonance-stabilized acylium ion.[5][6] For this asymmetric ketone, two primary α-cleavage pathways are possible, leading to two distinct sets of fragment ions.

Pathway A: Formation of the Difluorobenzoyl Cation

Cleavage of the bond between the carbonyl carbon and the aminopyridine ring yields a (3,5-difluorophenyl)acylium ion. This is a highly characteristic fragmentation for aromatic ketones.

-

Precursor Ion: [C₁₂H₈F₂N₂O + H]⁺ (m/z 235.0683)

-

Product Ion 1: (3,5-difluorophenyl)acylium ion [C₇H₃F₂O]⁺ (m/z 141.0142)

-

Neutral Loss: 2-amino-3-pyridinyl radical (93.0463 Da)

This acylium ion can undergo a subsequent neutral loss of carbon monoxide (CO) to produce the 3,5-difluorophenyl cation.

-

Product Ion 2: 3,5-difluorophenyl cation [C₆H₃F₂]⁺ (m/z 113.0193)

-

Neutral Loss: Carbon Monoxide (27.9949 Da)

Pathway B: Formation of the Aminopyridinyl Acylium Cation

Alternatively, cleavage of the bond between the carbonyl carbon and the difluorophenyl ring results in the formation of the (2-amino-3-pyridinyl)acylium ion.

-

Precursor Ion: [C₁₂H₈F₂N₂O + H]⁺ (m/z 235.0683)

-

Product Ion 3: (2-amino-3-pyridinyl)acylium ion [C₆H₅N₂O]⁺ (m/z 121.0396)

-

Neutral Loss: 3,5-difluorophenyl radical (114.0140 Da)

This acylium ion can also undergo a subsequent neutral loss of CO.

-

Product Ion 4: 2-amino-3-pyridinyl cation [C₅H₅N₂]⁺ (m/z 93.0447)

-

Neutral Loss: Carbon Monoxide (27.9949 Da)

Summary of Predicted Ions

The following table summarizes the key ions expected in the MS/MS spectrum of (2-amino-3-pyridinyl)(3,5-difluorophenyl)methanone. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is essential to distinguish these fragments from isobaric interferences.

| Ion Description | Chemical Formula | Calculated m/z |

| Precursor Ion | [C₁₂H₈F₂N₂O + H]⁺ | 235.0683 |

| Product Ion 1 | [C₇H₃F₂O]⁺ | 141.0142 |

| Product Ion 2 | [C₆H₃F₂]⁺ | 113.0193 |

| Product Ion 3 | [C₆H₅N₂O]⁺ | 121.0396 |

| Product Ion 4 | [C₅H₅N₂]⁺ | 93.0447 |

Visualization of Fragmentation Pathways

The logical flow of the fragmentation cascade is illustrated below.

Caption: Predicted CID fragmentation pathways of protonated (2-amino-3-pyridinyl)(3,5-difluorophenyl)methanone.

Section 2: Recommended LC-MS/MS Experimental Protocol

This protocol is designed for a modern high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).

Objective: To resolve the target analyte from impurities and obtain a clean, reproducible MS/MS spectrum for identification and/or quantification.

Step-by-Step Methodology:

-

Standard Preparation:

-

Prepare a 1.0 mg/mL stock solution of (2-amino-3-pyridinyl)(3,5-difluorophenyl)methanone in a 50:50 mixture of acetonitrile:water.

-

Serially dilute the stock solution to a working concentration of 1.0 µg/mL using the same diluent for method development.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18) with dimensions of 2.1 mm x 50 mm and a particle size of ≤ 1.8 µm.

-

Rationale: C18 is a versatile stationary phase providing excellent retention for moderately polar aromatic compounds. The specified dimensions are ideal for fast, high-efficiency separations.

-

-